
Cyclopenta-1,3-diene;iron(2+)
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Overview
Description
Cyclopenta-1,3-diene;iron(2+), commonly known as ferrocene (IUPAC: bis(η⁵-cyclopentadienyl)iron), is a prototypical organometallic compound with a sandwich structure comprising an Fe²⁺ ion coordinated between two cyclopentadienyl (Cp) rings . Its molecular formula is $ \text{C}{10}\text{H}{10}\text{Fe} $, and it has a molecular weight of 186.04 g/mol. Ferrocene is notable for its high thermal stability, aromatic character, and redox activity, making it a cornerstone in catalysis, materials science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenta-1,3-diene;iron(2+) can be synthesized through the reaction of sodium cyclopentadienide with iron(II) chloride. The process involves the following steps:
Preparation of Cyclopentadienyl Anion: Cyclopentadiene is treated with a strong base like sodium hydride to form the cyclopentadienyl anion.
Formation of Cyclopenta-1,3-diene;iron(2+): The cyclopentadienyl anion is then reacted with iron(II) chloride to produce ferrocene.
Industrial Production Methods: In industrial settings, ferrocene is produced by mixing iron(II) ethoxide with cyclopentadiene. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Cyclopenta-1,3-diene;iron(2+) undergoes various reactions typical of aromatic compounds:
Substitution Reactions: Similar to benzene, ferrocene undergoes electrophilic aromatic substitution reactions.
Reduction: Cyclopenta-1,3-diene;iron(2+) can be reduced back from the ferrocenium cation under appropriate conditions.
Major Products:
Acetylferrocene: Formed through the acetylation of ferrocene.
Ferrocenium Cation: Formed through the oxidation of ferrocene.
Scientific Research Applications
Cyclopenta-1,3-diene;iron(2+) and its derivatives have found applications across various scientific fields:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and hydrogenation.
Biology and Medicine: Cyclopenta-1,3-diene;iron(2+) derivatives are being explored for their potential as anticancer, antiviral, and antimicrobial agents.
Electrochemistry: Cyclopenta-1,3-diene;iron(2+)-based compounds are used in the development of electrocatalysts due to their excellent redox properties.
Mechanism of Action
The mechanism by which ferrocene exerts its effects, particularly in biological systems, often involves the production of reactive oxygen species (ROS). The Fenton reaction, which generates hydroxyl radicals, is a key pathway. This mechanism is crucial in the context of ferrocene-based drugs, where the generation of ROS can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Properties of Ferrocene and Derivatives
Electronic Differences :
- Aromatic Stability: The Cp rings in ferrocene are aromatic (6 π-electrons), contributing to its stability . Derivatives like ethylferrocene retain aromaticity but exhibit altered electron density due to alkyl substituents, which donate electrons and increase solubility in nonpolar solvents .
Diels-Alder Reactivity
- Ferrocene : The Cp rings participate in Diels-Alder reactions as electron-rich dienes. For example, cyclopenta-1,3-diene reacts with anthracene to form complex bicyclic structures .
- Substituted Derivatives : Electron-withdrawing groups (e.g., acrylate in ferrocenylmethyl acrylate) reduce diene reactivity, while electron-donating groups (e.g., ethyl in ethylferrocene) enhance it .
Stability Considerations :
- Ferrocene is air-stable, but derivatives like chloromercuriferrocene require inert storage due to mercury’s sensitivity to light and moisture .
- The pKa of cyclopentadiene (~15) facilitates deprotonation to form the aromatic Cp⁻ ligand, whereas anti-aromatic systems (e.g., cycloheptatrienyl anion) have pKa > 36, making them difficult to isolate .
Biological Activity
Cyclopenta-1,3-diene;iron(2+), commonly known as ferrocene, is an organometallic compound with significant biological activity. Its unique structure, characterized by a central iron atom sandwiched between two cyclopentadienyl anions, contributes to its stability and reactivity. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Cyclopenta-1,3-diene;iron(2+)
- Chemical Structure : Ferrocene has the formula Fe(C₅H₅)₂, where the iron atom is coordinated to two cyclopentadienyl rings.
- Synthesis : It is typically synthesized through the reaction of sodium cyclopentadienide with iron(II) chloride or via industrial methods involving iron(II) ethoxide and cyclopentadiene .
The biological activity of cyclopenta-1,3-diene;iron(2+) is primarily attributed to its ability to undergo redox reactions:
- Redox Properties : The iron center can exist in different oxidation states (Fe(0) and Fe(II)), allowing it to participate in electron transfer processes that are crucial for various biochemical reactions.
- Coordination Chemistry : The coordination of cyclopentadienyl ligands stabilizes the iron center and modulates its reactivity, influencing interactions with biomolecules.
Anticancer Activity
Research has indicated that ferrocene derivatives exhibit promising anticancer properties:
- Mechanisms : These compounds can induce apoptosis in cancer cells through oxidative stress mechanisms. The iron center may play a role in mimicking essential metal ions in biological systems, facilitating interactions with cellular targets.
- Case Studies : In vitro studies have shown that ferrocene derivatives can inhibit tumor growth in various cancer cell lines, suggesting their potential as therapeutic agents .
Antimicrobial Properties
Ferrocene and its derivatives have also been studied for their antimicrobial activity:
- Research Findings : Some studies have demonstrated that these compounds can inhibit the growth of certain bacterial strains, possibly through disruption of bacterial cell membranes or interference with metabolic pathways .
Comparative Analysis with Similar Compounds
The biological activity of cyclopenta-1,3-diene;iron(2+) can be compared with other metallocenes such as nickelocene and cobaltocene:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
Cyclopenta-1,3-diene;iron(2+) | Anticancer, antimicrobial | Redox reactions, apoptosis induction |
Nickelocene | Limited data on anticancer effects | Similar redox properties |
Cobaltocene | Potential for catalytic reactions | Electron transfer processes |
Table 1: Summary of Biological Studies on Cyclopenta-1,3-diene;iron(2+)
Future Directions
The ongoing research into cyclopenta-1,3-diene;iron(2+) suggests several avenues for future exploration:
- Therapeutic Development : Further investigation into its potential as an anticancer agent could lead to new treatment options.
- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound will enhance its application in medicinal chemistry.
- Formulation Studies : Developing effective delivery systems for ferrocene derivatives could improve their bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of Cyclopenta-1,3-diene;iron(2+) complexes?
- Methodology : Use X-ray crystallography to determine bond lengths and angles in the solid state. 1H/13C NMR in solution-phase analysis identifies cyclopentadienyl ligands via aromatic proton signals (δ 4.0–4.5 ppm). Infrared spectroscopy confirms functional groups, while Mössbauer spectroscopy characterizes the iron center's oxidation state and coordination environment .
Q. How does the aromatic nature of the cyclopentadienyl ligand influence the stability of Cyclopenta-1,3-diene;iron(2+)?
- Analysis : The 6 π-electron aromatic system stabilizes the complex through delocalized bonding. Stability decreases in polar solvents (e.g., DMSO) due to ligand dissociation. Optimize experiments using non-polar solvents (e.g., dichloromethane) and inert atmospheres to prevent oxidation. Aromaticity also enables predictable substitution in derivative synthesis .
Advanced Research Questions
Q. What experimental design considerations are critical for studying redox-mediated biological effects of Cyclopenta-1,3-diene;iron(2+) in cancer models?
- Protocol :
- Control oxygen levels (hypoxic vs. normoxic).
- Use ferrocene/ferrocenium analogs as controls.
- Monitor ROS with fluorescent probes (e.g., DCFH-DA) and validate with antioxidants (N-acetylcysteine).
- Employ flow cytometry for apoptosis and Western blotting for ferroptosis markers (GPX4, ACSL4).
- Standardize culture media to avoid iron chelation artifacts .
Q. How can density functional theory (DFT) resolve discrepancies in electrochemical properties of Cyclopenta-1,3-diene;iron(2+) derivatives?
- Computational Workflow :
Geometry optimization (B3LYP/LANL2DZ basis set for Fe).
Solvent effects via PCM model.
Redox potential prediction using ΔSCF method.
Frontier orbital analysis (HOMO-LUMO gaps).
Validate against cyclic voltammetry (0.1M TBAPF6, 100 mV/s).
- Address discrepancies by analyzing ligand substitutions, solvent reorganization, and counterion interactions. Reference Colle-Salvetti correlation-energy methods for electron density calculations .
Q. How to detect solvent polarity effects on electrochemical behavior of Cyclopenta-1,3-diene;iron(2+) complexes?
- Approach :
- Cyclic voltammetry across solvent series (dichloromethane to acetonitrile).
- UV-Vis spectroelectrochemistry for redox-induced absorbance changes.
- Kirkwood-Onsager equations for dielectric constant measurements.
- Temperature-dependent studies (298–343 K) to isolate thermal effects.
- Significant ΔE1/2 shifts (>50 mV/solvent unit) indicate polarity dependence .
Comparative Research Questions
Q. What distinguishes Cyclopenta-1,3-diene;iron(2+) from analogous metallocenes (e.g., cobaltocene) in catalytic applications?
- Key Differences : Iron’s lower electronegativity enhances electron-donating capacity, improving catalytic activity in hydrogenation and polymerization. Use X-ray absorption spectroscopy (XAS) to compare metal-ligand charge transfer and cyclic voltammetry to assess redox stability .
Q. Data Analysis & Contradictions
Q. How to reconcile conflicting reports on the solubility of Cyclopenta-1,3-diene;iron(2+) in polar aprotic solvents?
- Resolution : Conduct systematic solubility tests (e.g., gravimetric analysis) under controlled humidity and temperature. Compare with computational solubility parameters (Hansen solubility model) and validate via 1H NMR peak broadening in different solvents .
Q. Methodological Tables
Table 1 : Key Spectroscopic Signatures of Cyclopenta-1,3-diene;iron(2+)
Technique | Characteristic Feature | Application |
---|---|---|
1H NMR | δ 4.0–4.5 ppm (cyclopentadienyl protons) | Ligand confirmation |
Mössbauer | Quadrupole splitting ΔE ≈ 2.3 mm/s (Fe²⁺) | Oxidation state analysis |
IR | ~3100 cm⁻¹ (C–H stretch, aromatic) | Functional group identification |
Table 2 : Experimental Design for Redox Studies in Cancer Cells
Parameter | Consideration | Reference Technique |
---|---|---|
Oxygen Control | Hypoxia chamber vs. ambient O₂ | Fluorescence microscopy |
ROS Detection | DCFH-DA probe, confocal imaging | Flow cytometry |
Ferroptosis Markers | GPX4/ACSL4 Western blot | Quantitative PCR |
Properties
CAS No. |
102-54-5 |
---|---|
Molecular Formula |
C10H2Fe-8 |
Molecular Weight |
177.97 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/2C5H.Fe/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
InChI Key |
NHMCPAQVYGMWBQ-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Fe+2] |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |
boiling_point |
480 °F at 760 mmHg (NTP, 1992) 249 °C 480 °F |
Color/Form |
Orange, crystalline solid Orange needles from methanol or ethanol |
melting_point |
343 to 345 °F (sublimes) (NTP, 1992) 173-174 °C 173 °C 343 °F |
Key on ui other cas no. |
102-54-5 |
physical_description |
Ferrocene appears as orange crystalline solid or orange-yellow powder. Sublimes above 212 °F. Camphor odor. (NTP, 1992) Orange, crystalline solid with a camphor-like odor; [NIOSH] ORANGE CRYSTALS WITH CHARACTERISTIC ODOUR. Orange, crystalline solid or orange-yellow powder with a camphor-like odor. Orange, crystalline solid with a camphor-like odor. |
Pictograms |
Flammable; Irritant; Environmental Hazard |
shelf_life |
Unusually stable |
solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly sol in petroleum ether Dissolves in dilute nitric and concentrated sulfuric acids; sol in alcohol, ether; practically insoluble in ... 10% sodium hydroxide, and concentrated boiling hydrochloric acid. Solubility at 25 °C: 19 g/100 g benzene; 10 g/100 g catalytically cracked gasoline; 9 g/100 g straight run gasoline; 6 g/100 g jet fuel (jp-4); and 5 g/100 g diesel fuel. 20 mg/mL in 2-methoxyethanol; 7 mg/ml in ethanol <0.1 mg/mL in water Solubility in water: none Insoluble |
Synonyms |
Bis(cyclopentadienyl)iron; Bis(η-cyclopentadienyl)iron; Bis(η5-cyclopentadienyl)iron; Catane TM; Di-2,4-cyclopentadien-1-yliron; Di-π-cyclopentadienyl Iron; Dicyclopentadienyliron; Ferrotsen; Iron Bis(cyclopentadienide); Iron Dicyclopentadienyl; bis( |
vapor_pressure |
0.0066 kPa at 40 °C; 0.34 kPa at 100 °C Vapor pressure, Pa at 40 °C: 4 |
Origin of Product |
United States |
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